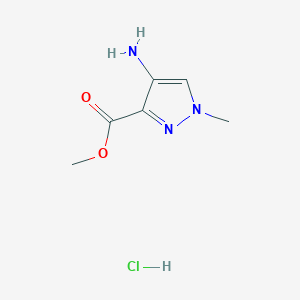

Methyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride

Übersicht

Beschreibung

Methyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride (also referred to as 4-amino-pyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₈ClN₃O₂

- Molecular Weight : Approximately 191.615 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water

The compound features a pyrazole ring with an amino group and a carboxylate moiety, which are critical for its biological interactions and activities.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of various enzymes, thereby blocking their catalytic activity. This mechanism is crucial in modulating metabolic pathways.

- Receptor Modulation : It can interact with specific receptors, altering their signaling pathways, which may lead to therapeutic effects in various conditions.

Biological Activities

Research highlights several key biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that methyl 4-amino-1-methyl-1H-pyrazole derivatives possess antimicrobial properties. For instance:

- Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

2. Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation by influencing pathways related to inflammatory responses. In vitro studies have shown a decrease in pro-inflammatory cytokine production in cell models treated with the compound .

3. Anticancer Potential

Several studies have explored the anticancer properties of methyl 4-amino-1-methyl-1H-pyrazole derivatives:

- Cytotoxicity Against Cancer Cell Lines : Compounds derived from methyl 4-amino-1-methyl-1H-pyrazole have exhibited significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) .

- Mechanisms of Action : These effects are often linked to the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl 4-amino-1-methyl-1H-pyrazole derivatives against MRSA. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.125 mg/mL, demonstrating potent antibacterial activity .

Case Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced neuroinflammation, treatment with methyl 4-amino derivatives resulted in reduced levels of inflammatory markers and improved neuronal survival rates .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | Similar pyrazole derivative | Anticancer, Antimicrobial |

| 3-amino-1-methyl-1H-pyrazole | Lacks carboxylate group | Limited biological activity |

| Methyl 4-amino-1-methyl-1H-pyrazole | Unique substitution pattern | Broad antimicrobial and anticancer effects |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride and its derivatives have been studied for their potential as therapeutic agents. Research indicates that compounds within the pyrazole family exhibit a variety of biological activities, including:

- Antimicrobial Activity : Certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

- Antiviral Properties : Pyrazole derivatives have been explored for their potential to inhibit viral replication, particularly in the context of RNA viruses .

- Anticancer Activity : Some studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting its utility in oncology .

Case Studies

A review highlighted the effectiveness of aminopyrazole-based compounds as active agents in treating infections caused by resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, compounds structurally similar to this compound have demonstrated promising results in preclinical models for neurodegenerative diseases due to their antioxidant properties .

Agrochemistry

Pesticide Development

this compound has been identified as a potential intermediate in the synthesis of novel pesticides. Its ability to inhibit specific enzymes in pests can lead to effective pest control solutions without harming beneficial organisms .

Synthesis Techniques

Research has focused on optimizing synthesis processes that enhance yield and purity, making it more viable for large-scale production. For instance, a novel synthesis method has been developed that simplifies the production process and reduces environmental impact by minimizing waste generation during manufacturing .

Coordination Chemistry

Metal Complexes

The compound's ability to form coordination complexes with metals opens avenues for its use in catalysis and material science. Metal complexes of pyrazole derivatives are being studied for their catalytic properties in organic reactions, which could lead to more efficient synthetic pathways in chemical manufacturing.

Summary of Applications

| Application Area | Key Features | Examples of Use |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, antiviral, anticancer activities | Development of new antibiotics and anticancer drugs |

| Agrochemistry | Pesticide intermediates | Synthesis of novel pesticides |

| Coordination Chemistry | Formation of metal complexes | Catalysts in organic reactions |

Analyse Chemischer Reaktionen

Hydrogenation and Reduction Reactions

The compound is frequently synthesized via catalytic hydrogenation of its nitro precursor. This reaction achieves high yields under optimized conditions:

| Reaction Conditions | Catalyst | Solvent | Pressure | Time | Yield |

|---|---|---|---|---|---|

| Hydrogenation of methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | 10% Pd/C | Methanol | 60 psi | 24 h | 96% |

| Hydrogenation under H₂ atmosphere | Pd/C (10% wt) | Methanol | 15 psi | 12 h | 100% |

| Low-pressure hydrogenation | Pd/C | Methanol | 40 atm | 0.5 h | 95% |

Key observations:

-

Reaction efficiency depends on catalyst loading and hydrogen pressure .

-

The hydrochloride form stabilizes the amino group post-reduction, preventing unwanted side reactions .

Protection/Deprotection Reactions

The amino group undergoes selective protection using triphenylmethyl (trityl) groups:

Protection Protocol :

-

Reagents : Triphenylmethyl chloride, triethylamine

-

Solvent : N,N-Dimethylformamide (DMF)

-

Conditions : 25°C, 18 h

Mechanism :

-

Base-assisted deprotonation of the amino group enables nucleophilic attack on the trityl chloride.

Bromination via Sandmeyer-Type Reactions

The amino group is converted to bromo substituents under diazotization conditions:

| Reaction Components | Conditions | Product | Yield |

|---|---|---|---|

| CuBr₂, CuBr, isoamyl nitrite | MeCN, 80°C, 2 h | Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | 35% |

Notes:

-

Low yields are attributed to competing side reactions (e.g., ester hydrolysis) .

-

Diazonium intermediate formation is critical for bromine substitution .

Coupling Reactions

The amino group participates in peptide-like couplings using carbodiimide chemistry:

Example :

-

Reagents : EDCI, HOBt, triethylamine

-

Substrate : Acyl chloride derivatives

-

Conditions : DCM/DMF, 25°C, overnight

Mechanistic Insight :

-

EDCI activates the carboxylate ester for nucleophilic attack by the amino group of another molecule.

-

Steric hindrance from the methyl group slightly reduces reaction efficiency .

Stability and Reactivity Profile

-

pH Sensitivity : Decomposes under strongly acidic/basic conditions via ester hydrolysis .

-

Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures .

-

Nucleophilic Reactivity : The amino group reacts with electrophiles (e.g., acyl chlorides, aldehydes) .

Functional Group Transformations

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Ester hydrolysis | LiOH/THF-H₂O | Carboxylic acid derivatives |

| Reductive alkylation | NaBH₃CN, aldehydes | N-Alkylated pyrazoles |

| Cycloaddition | Dialkyl azodicarboxylates, propargylamines | Functionalized pyrazole scaffolds |

Comparative Analysis of Reaction Pathways

| Pathway | Advantages | Limitations |

|---|---|---|

| Hydrogenation | High yield, scalability | Requires specialized equi |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 4-Amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via hydrolysis of its ethyl ester precursor. For example, ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be hydrolyzed using NaOH in methanol under reflux, followed by acidification with HCl to precipitate the carboxylic acid derivative . Adjusting reaction time (e.g., 5–8 hours) and base concentration (1–2 M NaOH) can optimize yield. Nucleophilic substitution reactions using aryl halides and phenols in the presence of K₂CO₃ as a base (e.g., in DMF at 80–100°C) are also viable for functionalizing the pyrazole core .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Ester hydrolysis | NaOH (1–2 M), MeOH, reflux, 5 h | 56–70% | |

| Nucleophilic substitution | K₂CO₃, DMF, 80–100°C, 12–24 h | 45–65% |

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3200–3400 cm⁻¹) stretches .

- NMR : Use DMSO-d₆ for ¹H/¹³C analysis; expect signals for methyl groups (~2.25 ppm) and aromatic protons (7.3–7.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 217 for the free acid form) .

- Single-Crystal X-ray Diffraction : Resolve structural ambiguities using SHELXL for refinement. Mercury software can visualize packing patterns and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or ambiguous structural assignments?

- Methodological Answer :

- Single-Crystal Analysis : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and refine using SHELXL. Compare bond lengths/angles with DFT-calculated values .

- Packing Similarity Analysis : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., π-stacking, H-bonding) with related pyrazole derivatives .

- Dynamic NMR Studies : Probe tautomerism or conformational flexibility by variable-temperature ¹H NMR in DMSO-d₆ .

Q. What strategies improve synthetic yield and purity for scale-up experiments?

- Methodological Answer :

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity in aryl substitutions) .

- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions.

- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods monitor degradation?

- Methodological Answer :

- Storage Recommendations : Store at room temperature in airtight containers; avoid freeze-thaw cycles to prevent hydrochloride dissociation .

- Stability Assays :

- HPLC-PDA : Monitor purity over time (C18 column, 0.1% TFA in H₂O/MeCN mobile phase).

- TGA/DSC : Assess thermal stability (decomposition >150°C typical for pyrazole hydrochlorides) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

- Methodological Answer :

- DFT Geometry Optimization : Compare calculated (e.g., Gaussian09, B3LYP/6-31G*) vs. experimental bond lengths. Deviations >0.05 Å may indicate crystal packing effects .

- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) .

Q. Experimental Design Considerations

Q. What precautions are critical when handling this compound in biological assays?

- Methodological Answer :

Eigenschaften

IUPAC Name |

methyl 4-amino-1-methylpyrazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-9-3-4(7)5(8-9)6(10)11-2;/h3H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSFLIUWVHQEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197230-50-4 | |

| Record name | methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.